ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis of Heterocyclic Compounds
Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, a compound related to the requested chemical, has been utilized in the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones. This process involves a transformation into iminophosphorane, followed by reaction with aromatic isocyanates to give carbodiimides, which are then treated with secondary amines in the presence of sodium ethoxide to yield the final products (Sun, Huang, & Ding, 2010).
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives
The synthesis of related compounds was achieved by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. This process highlights the versatile synthetic utility of related ethyl thiophene carboxylate compounds in producing a wide range of heterocyclic derivatives with potential biological activities (Mohamed, 2021).
Organocatalyzed Aqueous Gewald Reaction
A method involving ethyl cyanoacetate and elemental sulfur in a four-component process led to efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This showcases an environmentally friendly approach to synthesizing related thiophene derivatives, emphasizing the compound's role in facilitating novel synthetic pathways (Abaee & Cheraghi, 2013).
Biological Activities and Applications
Antibacterial and Antifungal Activities
Novel thiophene-containing compounds, including those similar to the requested chemical, have shown promising antibacterial and antifungal activities. These compounds were synthesized via reactions involving bromination and reaction with 2-aminobenzimidazole or 3-amino-1H-1,2,4-triazole. The antibacterial and antifungal screening of these compounds revealed significant activity against various bacterial strains and fungi, highlighting their potential as antimicrobial agents (Mabkhot et al., 2017).
Insecticidal Activity
Some innovative heterocycles incorporating a thiadiazole moiety, synthesized from precursors related to the requested compound, have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These studies provide insights into the potential of such compounds in agricultural pest management, demonstrating the diverse applicability of thiophene derivatives in addressing biological challenges (Fadda et al., 2017).
Properties
IUPAC Name |
ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-3-26-16(25)14-12(11-6-4-10(2)5-7-11)8-27-15(14)20-13(24)9-28-18-21-17(19)22-23-18/h4-8H,3,9H2,1-2H3,(H,20,24)(H3,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVUNVIFLXDYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NNC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.